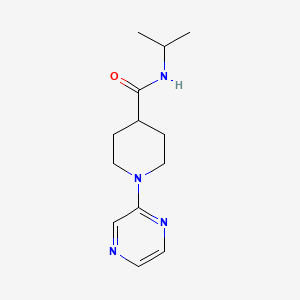![molecular formula C14H15NO4Si B12580443 Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane CAS No. 562840-92-0](/img/structure/B12580443.png)
Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane is an organosilicon compound with a complex structure that includes a benzodioxole ring, a nitroethenyl group, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane typically involves multiple steps, starting with the preparation of the benzodioxole ring system The nitroethenyl group is introduced through a nitration reaction, followed by the addition of the ethynyl group via a Sonogashira coupling reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as automated systems for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane undergoes various types of chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the benzodioxole ring.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the benzodioxole ring can interact with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with similar ethynyl and trimethylsilyl groups but lacking the benzodioxole and nitroethenyl groups.
Trimethylsilylacetylene: Another related compound with a similar structure but without the benzodioxole and nitroethenyl groups.
Uniqueness
Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane is unique due to the presence of the benzodioxole ring and nitroethenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, differentiating it from simpler organosilicon compounds.
Eigenschaften
CAS-Nummer |
562840-92-0 |
|---|---|
Molekularformel |
C14H15NO4Si |
Molekulargewicht |
289.36 g/mol |
IUPAC-Name |
trimethyl-[2-[6-(2-nitroethenyl)-1,3-benzodioxol-5-yl]ethynyl]silane |
InChI |
InChI=1S/C14H15NO4Si/c1-20(2,3)7-5-12-9-14-13(18-10-19-14)8-11(12)4-6-15(16)17/h4,6,8-9H,10H2,1-3H3 |
InChI-Schlüssel |
MKWASMOBFNINBI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1C=C[N+](=O)[O-])OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
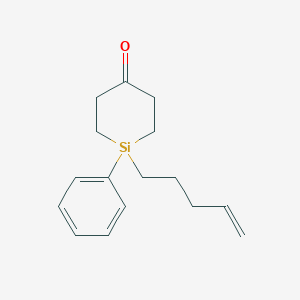
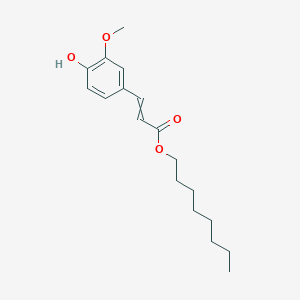
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
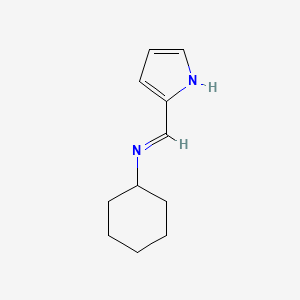
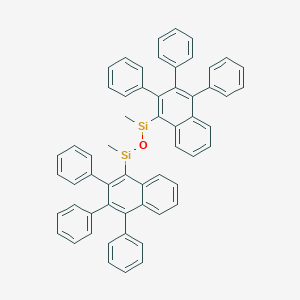
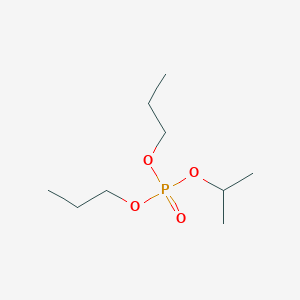
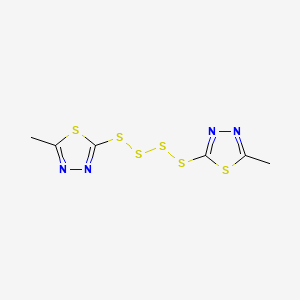
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
